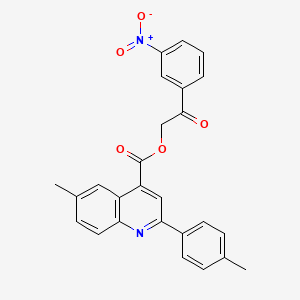![molecular formula C18H17ClN2O3S2 B11665828 ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados del tiofeno. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo carbamotioil y un sistema de anillo de ciclopenta[b]tiofeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo normalmente implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de ciclopenta[b]tiofeno: Esto se puede lograr a través de una reacción de ciclación que involucra un precursor adecuado, como un derivado del tiofeno.
Introducción del grupo clorofenilo: Este paso implica la reacción del intermedio de ciclopenta[b]tiofeno con un reactivo clorofenilo en condiciones apropiadas.
Esterificación: El paso final implica la esterificación del grupo carboxilato con etanol para formar el éster etílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioles u otros derivados reducidos.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles.
Aplicaciones Científicas De Investigación
2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como precursor en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de 2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores que están involucrados en varias vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Amino-benzo[b]tiofeno-3-carboxilato de etilo
- 2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo
Singularidad
2-({[(3-clorofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo es único debido a la presencia de los grupos clorofenilo y carbamotioil, que confieren propiedades químicas y biológicas distintas. Estas características estructurales lo diferencian de otros derivados del tiofeno y contribuyen a sus aplicaciones específicas y mecanismos de acción.
Propiedades
Fórmula molecular |
C18H17ClN2O3S2 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
ethyl 2-[(3-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-2-24-17(23)14-12-7-4-8-13(12)26-16(14)21-18(25)20-15(22)10-5-3-6-11(19)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H2,20,21,22,25) |
Clave InChI |
OHCHJFVRZRIBOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-benzyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665749.png)
![N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665756.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665772.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11665776.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665781.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![methyl 4-{(E)-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11665804.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
